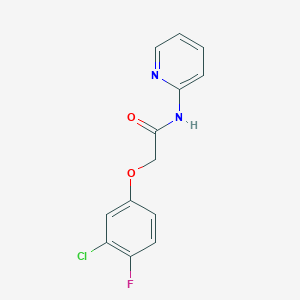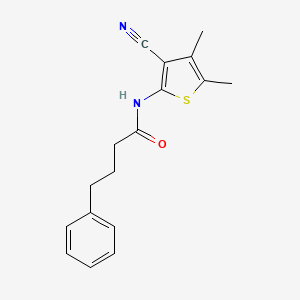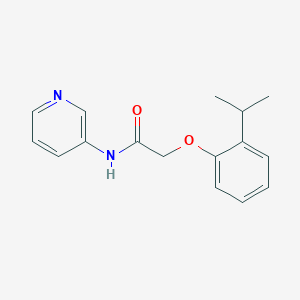![molecular formula C16H19NO3 B4181108 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4181108.png)
2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine
Übersicht
Beschreibung
2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF is a morpholine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been found to activate the Nrf2-ARE pathway, which plays a key role in the regulation of oxidative stress and inflammation. Additionally, 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been found to interact with the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory formation, and mood regulation.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been shown to reduce inflammation in a variety of experimental models, including in the brain and spinal cord. Additionally, 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been found to protect against oxidative stress, which is thought to play a role in the development of a number of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine is its versatility as a research tool. 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine can be used to study a wide range of biological processes, including inflammation, oxidative stress, and neurotransmitter signaling. Additionally, 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine is relatively inexpensive and easy to obtain, making it an accessible tool for researchers.
One limitation of 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine is its potential toxicity. While 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been found to be relatively safe in animal studies, its long-term effects on human health are not fully understood. Additionally, 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine is a reactive compound that can interact with other chemicals in the laboratory, potentially leading to false results.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine. One area of interest is the development of 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine-based therapeutics for the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Additionally, researchers are interested in exploring the potential of 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine as a tool for studying the role of oxidative stress and inflammation in the development of various diseases. Finally, further research is needed to fully understand the mechanism of action of 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine and its potential interactions with other compounds in the body.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been used in a wide range of scientific research applications, including as a tool for studying the mechanism of action of various compounds. 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been found to interact with a number of different receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. This makes 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine a useful tool for researchers studying the effects of various compounds on these receptors.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-8-17(9-11(2)19-10)16(18)15-12(3)13-6-4-5-7-14(13)20-15/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKBEDMTOIIEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(methylsulfonyl)-4-[(1-naphthyloxy)acetyl]piperazine](/img/structure/B4181026.png)


![2-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-ethoxyphenyl)-3-thiophenecarboxamide](/img/structure/B4181063.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-(2-thienyl)acetamide](/img/structure/B4181072.png)


![N-(3-acetylphenyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4181105.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4181115.png)


![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181130.png)
